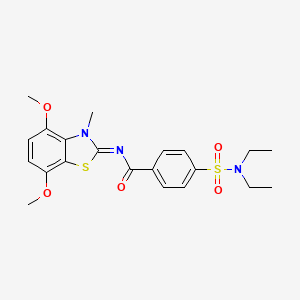![molecular formula C18H18ClN5OS B2444638 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide CAS No. 893914-03-9](/img/structure/B2444638.png)
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involved the use of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through elemental analysis and spectral data IR and NMR . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carried out under both conventional and green conditions . One-pot multicomponent reactions were used, yielding the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These studies showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .Scientific Research Applications
Antibacterial and Antifungal Properties
Research into heterocyclic compounds, including those with pyrazolo[3,4-d]pyrimidine moieties, has shown promising antibacterial and antifungal properties. These compounds have been synthesized and evaluated for their potential as antimicrobial agents. For instance, novel pyrazole derivatives have demonstrated significant antimicrobial activity, highlighting the potential of these compounds in combating infections (Azab, Youssef, & El-Bordany, 2013; Hafez, El-Gazzar, & Al-Hussain, 2016; Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).
Anticancer Activities
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have also been identified as potential anticancer agents. Several studies have synthesized and tested various derivatives for their efficacy against cancer cell lines, revealing some compounds with higher activity than established drugs like doxorubicin. These findings underscore the potential of such derivatives in oncology research, offering new avenues for therapy development (El-Morsy, El-Sayed, & Abulkhair, 2017; Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Enzyme Inhibition for Therapeutic Applications
Research into pyrazolo[3,4-d]pyrimidine derivatives has explored their potential as enzyme inhibitors, relevant for both antimicrobial and anticancer therapies. By targeting specific enzymes essential for the survival of pathogens or cancer cells, these compounds exhibit a promising therapeutic index. The synthesis and evaluation of such derivatives have led to the identification of potent inhibitors, which could be further developed into therapeutic agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Serotonin Receptor Antagonism
The exploration of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines has uncovered their significant potential as serotonin 5-HT6 receptor antagonists. These compounds have shown potent antagonistic activity in receptor binding assays, suggesting their utility in neurological and psychiatric disorder therapies. Such research contributes to our understanding of the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating conditions associated with serotonin receptor dysregulation (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the cellular environment
Biochemical Pathways
Similar compounds have been known to affect pathways involving camp-dependent protein kinases . These kinases play a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Future Directions
The future directions for this compound could involve further investigations into its potential as a cancer treatment. Given its potent dual activity against examined cell lines and CDK2 , it could be selected for further investigations. It could also be beneficial to explore its potential in treating other diseases.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFLGEMCPOBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2444556.png)

![[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2444561.png)



![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2444572.png)

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2444576.png)
